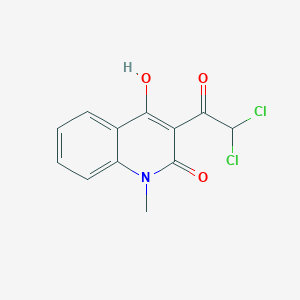

3-(2,2-Dichloroacetyl)-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one

Description

Properties

CAS No. |

329713-01-1 |

|---|---|

Molecular Formula |

C12H9Cl2NO3 |

Molecular Weight |

286.11 g/mol |

IUPAC Name |

3-(2,2-dichloroacetyl)-4-hydroxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C12H9Cl2NO3/c1-15-7-5-3-2-4-6(7)9(16)8(12(15)18)10(17)11(13)14/h2-5,11,16H,1H3 |

InChI Key |

HUCBJFXGPSSFIL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)C(Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinolin-2-one derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds from the provided evidence:

Key Observations:

Electron-Withdrawing Substituents: The dichloroacetyl group in the target compound and furilazole introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles. This contrasts with the nitro group in 4-chloro-3-nitro-1-phenylquinolin-2-one, which is more electron-withdrawing and may confer greater oxidative stability .

The dichloroacetyl group in the target compound may similarly enhance bioavailability .

Hydrogen-Bonding Capacity: The 4-hydroxy group in the target compound and 3-chloro-6-fluoro analogue facilitates hydrogen bonding, critical for interactions with enzymes or receptors. This contrasts with non-hydroxylated derivatives like furilazole, which rely on heterocyclic oxygen for binding .

Steric and Metabolic Effects: The 1-methyl group in the target compound likely reduces ring flexibility and metabolic oxidation compared to phenyl-substituted derivatives (e.g., 4-chloro-3-nitro-1-phenylquinolin-2-one), which may undergo faster phase I metabolism .

Data Table: Physicochemical Properties (Inferred)

| Property | Target Compound | 3-Chloro-6-fluoro-4-hydroxyquinolin-2-one | Furilazole |

|---|---|---|---|

| Molecular Weight | ~300–320 g/mol | ~215 g/mol | ~290 g/mol |

| LogP (Lipophilicity) | ~2.5–3.0 | ~1.8–2.2 | ~2.0–2.5 |

| Hydrogen Bond Donors | 1 (4-OH) | 1 (4-OH) | 0 |

| Electron-Withdrawing Groups | Dichloroacetyl | Chloro, fluoro | Dichloroacetyl |

Functional Implications

- Agrochemical Potential: The dichloroacetyl group in the target compound and furilazole suggests utility as a herbicide safener or synergist. However, the quinolin-2-one core may direct activity toward different targets (e.g., plant enzymes vs. microbial targets in 3-chloro-6-fluoro-4-hydroxyquinolin-2-one) .

- Stability : The methyl group in the target compound likely improves photostability compared to phenyl-substituted derivatives, which may degrade under UV exposure due to aromatic ring reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Dichloroacetyl)-4-hydroxy-1-methyl-1,2-dihydroquinolin-2-one, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, with critical control over temperature, solvent choice, and catalysts. For example, dichloromethane or ethanol are preferred solvents due to their polarity and compatibility with intermediates, while catalysts may be employed to facilitate acylations or cyclizations. Purification via column chromatography or recrystallization is essential to isolate the target compound. Reaction monitoring using TLC or HPLC ensures intermediate stability and minimizes side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography using SHELXL refinement (via the SHELX suite) provides precise structural details, including bond lengths and angles, particularly for the dichloroacetyl and dihydroquinolinone moieties . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) verify molecular identity and purity. For conformational analysis, ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing the compound's conformation, particularly ring puckering in the dihydroquinolinone moiety?

- Methodological Answer : Discrepancies in puckering parameters (e.g., Cremer-Pople coordinates) may arise from dynamic disorder or thermal motion. Refinement using SHELXL with restraints for bond distances and angles improves model accuracy. Comparative analysis of torsion angles and least-squares plane deviations (via PLATON) helps distinguish static vs. dynamic disorder. For quantitative puckering analysis, the Cremer-Pople method defines amplitude and phase coordinates, generalizing Kilpatrick-Pitzer-Spitzer parameters for non-idealized rings .

Q. What computational approaches are recommended to model the electronic properties and reactivity of the dichloroacetyl moiety in biological or catalytic contexts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic reactivity at the dichloroacetyl group, including charge distribution and frontier molecular orbitals. Molecular docking (AutoDock Vina) or MD simulations assess interactions with biological targets, such as enzymes or receptors. Solvent effects are modeled using PCM or COSMO-RS. Validation against experimental crystallographic data ensures accuracy .

Q. What strategies are employed to investigate the compound's mechanism of action in enzyme inhibition studies?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) identify inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography of enzyme-inhibitor complexes reveals atomic-level interactions. Fluorescence quenching assays or surface plasmon resonance (SPR) provide real-time binding kinetics. Cross-referencing with structural analogs (e.g., triazole derivatives) clarifies structure-activity relationships .

Q. How can researchers address synthetic challenges such as regioselectivity during functionalization of the 1,2-dihydroquinolin-2-one scaffold?

- Methodological Answer : Regioselective modifications require protecting group strategies (e.g., acetyl for hydroxyl groups) and directing groups (e.g., Lewis acids in Friedel-Crafts reactions). Computational modeling (DFT) predicts reactive sites, while -DOSY NMR monitors reaction intermediates. Microwave-assisted synthesis enhances yields in time-sensitive steps. For heterocyclic couplings, Pd-catalyzed cross-coupling (Suzuki-Miyaura) or click chemistry (CuAAC) ensures precision .

Data Contradiction and Validation

Q. How should conflicting data on the compound's biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in preclinical studies?

- Methodological Answer : Dose-response curves (IC/EC) differentiate therapeutic vs. toxic thresholds. Comparative transcriptomics or proteomics identifies off-target effects. Structural analogs with modified substituents (e.g., replacing dichloroacetyl with trifluoroacetyl) isolate pharmacophoric elements. Validating assays across multiple cell lines or in vivo models reduces false positives. Meta-analysis of published data (e.g., ChEMBL) contextualizes findings .

Tools and Workflows

Q. What crystallographic software workflows are recommended for high-throughput analysis of derivatives?

- Methodological Answer : Automated pipelines using SHELXC/D/E for structure solution, followed by OLEX2 or Phenix for refinement. SHELXPRO interfaces with CCP4 for macromolecular applications. For twinned crystals, twin refinement in SHELXL with HKLF5 data improves convergence. Validation tools like CheckCIF (via IUCr) flag symmetry or displacement errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.